5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol
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Overview
Description
5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with resorcinol under basic conditions. This reaction forms the desired stilbenoid structure through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl isoeugenol: Similar in structure but differs in the position of methoxy groups.
Resorcinol dimethyl ether: Another compound with similar functional groups but different overall structure.
Uniqueness
5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
629643-27-2 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16O4/c1-19-15-6-5-11(9-16(15)20-2)3-4-12-7-13(17)10-14(18)8-12/h3-10,17-18H,1-2H3 |
InChI Key |
WHKSEHKYYXHCTA-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC |
Origin of Product |
United States |
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